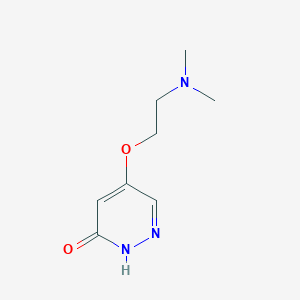
5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one typically involves the reaction of hydrazines with 2-diethoxyphosphoryl-4-oxoalkanoates. The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are then used in a Horner-Wadsworth-Emmons olefination of aldehydes to give a variety of disubstituted pyridazin-3(2H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase-III in heart muscles and blood vessels, leading to positive inotropic and hypotensive effects . Additionally, it can stimulate peroxidase activity and lignan content in plants, promoting growth and development .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-3(2H)pyridazinones: Such as CI-914, CI-930, and pimobendan, which are known for their cardiotonic and antihypertensive activities.
6-aryl-pyridazin-3-amines: Synthesized via aza-Diels-Alder reactions, these compounds exhibit diverse biological activities.
Uniqueness
5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one stands out due to its unique combination of a dimethylamino group and an ethoxy group attached to the pyridazinone core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1346697-97-9 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)3-4-13-7-5-8(12)10-9-6-7/h5-6H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
DDOWTZKGEINHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















